Cas no 2227848-18-0 (tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate)

Tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methoxyphenyl moiety. Its stereospecific (S)-2-aminopropyl chain enhances its utility in asymmetric synthesis and pharmaceutical intermediates. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled reactions in peptide and organic synthesis. The methoxy substituent contributes to electronic modulation, influencing reactivity in cross-coupling or functionalization processes. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules with precise stereochemical requirements. High purity and well-defined chirality make it suitable for research and development applications requiring rigorous stereocontrol.
tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate structure
2227848-18-0 structure
Product name:tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate
CAS No:2227848-18-0
MF:C15H24N2O3
Molecular Weight:280.362664222717
CID:6359122
PubChem ID:165622718

tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate
    • 2227848-18-0
    • tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
    • EN300-1892815
    • インチ: 1S/C15H24N2O3/c1-10(16)8-11-9-12(19-5)6-7-13(11)17-14(18)20-15(2,3)4/h6-7,9-10H,8,16H2,1-5H3,(H,17,18)/t10-/m0/s1
    • InChIKey: MGWOVUCORYAEHV-JTQLQIEISA-N
    • SMILES: O(C(NC1C=CC(=CC=1C[C@H](C)N)OC)=O)C(C)(C)C

計算された属性

  • 精确分子量: 280.17869263g/mol
  • 同位素质量: 280.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • XLogP3: 2.2

tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1892815-5.0g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
5g
$5719.0 2023-06-03
Enamine
EN300-1892815-0.1g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
0.1g
$1735.0 2023-09-18
Enamine
EN300-1892815-1g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
1g
$1971.0 2023-09-18
Enamine
EN300-1892815-0.5g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
0.5g
$1893.0 2023-09-18
Enamine
EN300-1892815-0.05g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
0.05g
$1657.0 2023-09-18
Enamine
EN300-1892815-1.0g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
1g
$1971.0 2023-06-03
Enamine
EN300-1892815-10g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
10g
$8480.0 2023-09-18
Enamine
EN300-1892815-5g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
5g
$5719.0 2023-09-18
Enamine
EN300-1892815-0.25g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
0.25g
$1814.0 2023-09-18
Enamine
EN300-1892815-2.5g
tert-butyl N-{2-[(2S)-2-aminopropyl]-4-methoxyphenyl}carbamate
2227848-18-0
2.5g
$3865.0 2023-09-18

tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate 関連文献

tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate (CAS No. 2227848-18-0)

The compound tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate (CAS No. 2227848-18-0) is a specialized organic molecule with significant relevance in pharmaceutical and chemical research. This carbamate derivative features a tert-butyl group, an aminopropyl side chain, and a methoxyphenyl moiety, making it a versatile intermediate in drug discovery. Its unique stereochemistry (2S configuration) and functional groups contribute to its applications in asymmetric synthesis and peptidomimetics. Researchers often explore this compound for its potential in modulating biological targets, particularly in central nervous system (CNS) disorders and enzyme inhibition studies.

In recent years, the demand for chiral building blocks like tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate has surged due to advancements in precision medicine and targeted drug delivery. The compound’s CAS No. 2227848-18-0 is frequently searched in academic databases and patent filings, reflecting its growing importance in small-molecule therapeutics. Its structural features align with trends in fragment-based drug design, where researchers prioritize molecules with high three-dimensional complexity and hydrogen-bonding capacity.

From a synthetic perspective, tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate is synthesized via multi-step protocols involving Boc protection (tert-butoxycarbonyl) of the amine group and selective functionalization of the aromatic ring. The 4-methoxyphenyl group enhances solubility and bioavailability, a critical factor in ADME optimization (Absorption, Distribution, Metabolism, Excretion). Laboratories often employ HPLC and NMR to validate its purity and stereochemical integrity, ensuring compliance with Good Manufacturing Practices (GMP) for preclinical studies.

The compound’s relevance extends to neuropharmacology, where its aminopropyl segment mimics endogenous neurotransmitters like dopamine and serotonin. This structural analogy has spurred investigations into its potential as a ligand for GPCRs (G-protein-coupled receptors). Additionally, the tert-butyl carbamate group serves as a protecting group in peptide synthesis, enabling selective deprotection under mild conditions—a feature valued in solid-phase peptide synthesis (SPPS).

Environmental and regulatory considerations for CAS No. 2227848-18-0 emphasize its classification as a non-hazardous research chemical under standard handling conditions. However, users must adhere to laboratory safety protocols, including proper ventilation and personal protective equipment (PPE). The compound’s stability under ambient conditions makes it suitable for long-term storage, though desiccants are recommended to prevent hydrolysis of the carbamate linkage.

In the context of AI-driven drug discovery, tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate exemplifies how computational chemistry tools predict molecular interactions. Platforms like AlphaFold and molecular docking software leverage its structural data to simulate binding affinities, accelerating hit-to-lead optimization. This synergy between synthetic chemistry and machine learning underscores the compound’s role in modern high-throughput screening (HTS) campaigns.

Future research directions for CAS No. 2227848-18-0 may explore its utility in bioconjugation techniques or as a scaffold for PROTACs (Proteolysis-Targeting Chimeras). Its modular design allows for facile derivatization, aligning with the pharmaceutical industry’s shift toward next-generation therapeutics. As interest in personalized medicine grows, this compound’s chiral purity and functional diversity position it as a valuable asset in medicinal chemistry pipelines.

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